Structural Comparison vs. Bromo-Pyrazole Analog
The target compound, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isobutyramide, can be differentiated from the closely related N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide . While quantitative bioactivity data is not publicly available for a direct head-to-head comparison, the structural difference—replacement of the 5-cyclopropyl-3-trifluoromethyl substitution with a 4-bromo substituent—is a critical differentiation factor. The 5-cyclopropyl and 3-trifluoromethyl groups are known pharmacophores in fungicidal pyrazole amides, contributing to enhanced lipophilicity and target binding, whereas the 4-bromo analog is a simpler, less decorated scaffold [1].
| Evidence Dimension | Structural Differentiation |
|---|---|
| Target Compound Data | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl core with ethyl-isobutyramide chain |
| Comparator Or Baseline | N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-isobutyramide |
| Quantified Difference | Not available (no public bioactivity data for direct comparison) |
| Conditions | Structural comparison; no specific assay data available |
Why This Matters
The unique substitution pattern directly influences biological target engagement, making the target compound a structurally distinct entity for agrochemical fungicide screening programs.
- [1] Liu, C., Wang, L., Li, Z., Sun, X., Lan, J., Ren, L., Wu, Q., & Chi, H. (2014). Pyrazole amide compound and use thereof. AU Patent No. 2011325578B9. View Source
